molecular formula C25H21N3O4 B5220120 (2E)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)prop-2-enamide

(2E)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B5220120
M. Wt: 427.5 g/mol
InChI Key: YOAPPFBFZGLJIT-CSKARUKUSA-N
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Description

(2E)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, a nitrophenyl group, and a prop-2-enamide moiety

Preparation Methods

The synthesis of (2E)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)prop-2-enamide typically involves multiple steps, including the formation of the benzoxazole ring, the introduction of the nitrophenyl group, and the final coupling to form the prop-2-enamide structure. Common synthetic routes may involve the use of reagents such as phosphorus oxychloride, dimethylformamide, and various catalysts to facilitate the reactions. Industrial production methods would likely optimize these steps for efficiency and yield, potentially incorporating continuous flow techniques and advanced purification methods.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It may be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, particularly at the nitrophenyl group, using reagents like halogens or nucleophiles.

    Coupling Reactions: It can be involved in coupling reactions to form larger, more complex molecules.

Scientific Research Applications

(2E)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)prop-2-enamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

Similar compounds include other benzoxazole derivatives and nitrophenyl-containing molecules. Compared to these, (2E)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)prop-2-enamide may exhibit unique properties due to its specific structural features. For instance, its combination of a benzoxazole ring with a nitrophenyl group and a prop-2-enamide moiety may confer distinct reactivity and biological activity.

Comparison with Similar Compounds

  • Benzoxazole derivatives
  • Nitrophenyl-containing compounds
  • Other prop-2-enamide derivatives

Properties

IUPAC Name

(E)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4/c1-15-11-17(3)24-22(12-15)27-25(32-24)19-9-7-16(2)21(14-19)26-23(29)10-8-18-5-4-6-20(13-18)28(30)31/h4-14H,1-3H3,(H,26,29)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAPPFBFZGLJIT-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)C)C)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)C)C)NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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